5-Pyrimidineacetamide, 6-amino-2-(4-methoxybenzyl)-4-methyl-

Epigenetics PRMT6 Inhibition Enzyme Assay

Medicinal chemistry teams often waste weeks counter-screening generic pyrimidines for PRMT activity. This compound solves that with pre-validated dual PRMT4/PRMT6 inhibition, offering a defined SAR starting point. • Confirmed IC50: 48 nM (PRMT6), 53 nM (PRMT4) in curated binding assays. • Clean PAINS profile, low molecular weight (286 Da), and favorable ligand efficiency (0.37). • Non-interchangeable scaffold; minor substituent changes cause up to 2.4-fold potency loss.

Molecular Formula C15H18N4O2
Molecular Weight 286.33 g/mol
CAS No. 64678-09-7
Cat. No. B12118678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Pyrimidineacetamide, 6-amino-2-(4-methoxybenzyl)-4-methyl-
CAS64678-09-7
Molecular FormulaC15H18N4O2
Molecular Weight286.33 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)CC2=CC=C(C=C2)OC)N)CC(=O)N
InChIInChI=1S/C15H18N4O2/c1-9-12(8-13(16)20)15(17)19-14(18-9)7-10-3-5-11(21-2)6-4-10/h3-6H,7-8H2,1-2H3,(H2,16,20)(H2,17,18,19)
InChIKeyXMELPKVOJZYFJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Pyrimidineacetamide, 6-amino-2-(4-methoxybenzyl)-4-methyl- (CAS 64678-09-7): A Structurally Defined Pyrimidine Scaffold for Targeted Research and Procurement


5-Pyrimidineacetamide, 6-amino-2-(4-methoxybenzyl)-4-methyl- (CAS 64678-09-7) is a small-molecule pyrimidine derivative with a molecular formula of C15H18N4O2 and a molecular weight of 286.33 g/mol. Its core structure features a pyrimidine ring bearing a 4-methoxybenzyl substituent at the 2-position, an amino group at the 6-position, and an acetamide side chain at the 5-position [1]. This specific substitution pattern distinguishes it from more common 2,4-diamino or 2-alkyl/aryl pyrimidines and positions it within a niche chemical space explored for epigenetic targets, notably protein arginine methyltransferases (PRMTs). Unlike broadly profiled pyrimidine libraries, this compound's architecture—combining a lipophilic benzyl ether with a hydrogen-bond-donating acetamide—has been directly linked to nanomolar inhibitory activity against PRMT4 (CARM1) and PRMT6 in biochemical assays, as curated in authoritative binding databases [2]. For procurement specialists and medicinal chemistry teams, this represents a pre-validated starting point rather than a virtual screening hit, offering a defined structure–activity relationship (SAR) anchor for lead optimization programs.

Why Structural Analogs Cannot Substitute for 5-Pyrimidineacetamide, 6-amino-2-(4-methoxybenzyl)-4-methyl- in PRMT-Targeted Research


Generic substitution with off-the-shelf pyrimidine derivatives (e.g., 2,4-diaminopyrimidines or simple 2-phenylpyrimidines) fails for this compound because the unique combination of a 4-methoxybenzyl group at C2, a free C6 amine, and an acetamide at C5 is critical for the dual PRMT4/PRMT6 inhibitory activity observed in curated databases [1]. Close-in analogs such as 2-(4-methoxybenzyl)-4,6-dimethylpyrimidine (lacking the acetamide) or 6-amino-2-phenyl-4-methylpyrimidine (lacking the methoxy substituent) exhibit markedly different hydrogen-bonding surfaces and lipophilicity, which directly impacts target engagement at the PRMT substrate-binding pocket. A head-to-head comparison of curated IC50 values reveals that even a minor substituent change (e.g., replacing the 4-methoxybenzyl ether oxygen with a trifluoroethoxy group) shifts the PRMT6 IC50 from 48 nM to 117 nM—a 2.4-fold loss in potency [2]. Such steep SAR underscores the non-interchangeability of this scaffold and mandates procurement of the exact compound for reproducible PRMT inhibition studies.

Quantitative Differentiation Evidence: 5-Pyrimidineacetamide, 6-amino-2-(4-methoxybenzyl)-4-methyl- vs. Closest Structural Analogs


PRMT6 Inhibitory Potency: 2.4-Fold Superiority Over the 4-Trifluoroethoxybenzyl Analog

In a direct head-to-head comparison using the same assay format, 5-Pyrimidineacetamide, 6-amino-2-(4-methoxybenzyl)-4-methyl- inhibits human full-length PRMT6 with an IC50 of 48 nM, whereas the 4-trifluoroethoxybenzyl analog (BDBM50194764) yields an IC50 of 117 nM [1][2]. This corresponds to a 2.4-fold improvement in potency attributable solely to the methoxy-to-trifluoroethoxy substitution on the benzyl ring.

Epigenetics PRMT6 Inhibition Enzyme Assay

Dual PRMT4/PRMT6 Inhibition Profile: Balanced Potency Across Two Epigenetic Targets

The compound demonstrates near-equivalent inhibition of PRMT4 (CARM1) and PRMT6, with IC50 values of 53 nM and 48 nM, respectively [1]. This balanced dual-target profile is distinct from many PRMT inhibitors that show selectivity for a single isoform. For example, the close analog BDBM50194781 exhibits a 1.6-fold preference for PRMT4 (28 nM) over PRMT6 (46 nM), whereas the target compound maintains a ratio of approximately 1.1 [2].

Epigenetics PRMT4/CARM1 Polypharmacology

Ligand Efficiency Metrics: Favorable Balance of Potency and Molecular Weight vs. Heavier Pyrimidine-Based PRMT Inhibitors

With a molecular weight of 286.33 g/mol and a PRMT6 pIC50 of 7.32 (IC50 48 nM), the target compound achieves a ligand efficiency (LE) of approximately 0.37 kcal/mol per heavy atom. This compares favorably to a representative heavier PRMT6 inhibitor (MW = 332.37, IC50 = 46 nM) which yields an LE of approximately 0.32 [1][2]. The 16% improvement in LE indicates that the 4-methoxybenzyl scaffold delivers potency more efficiently per atom, leaving room for further optimization without exceeding drug-like property thresholds.

Medicinal Chemistry Ligand Efficiency Lead Optimization

Chemical Stability and Synthetic Accessibility: Defined C5-Acetamide vs. Labile Ester or Thioether Linkers

The C5 acetamide side chain is chemically stable under standard laboratory storage and assay conditions (pH 6–8, ambient temperature), unlike ester-linked pyrimidine analogs that undergo hydrolysis or thioether-linked variants prone to oxidation [1]. This structural feature simplifies compound management and reduces the risk of potency drift during long-term biological studies. By contrast, 2-[(4-methoxybenzyl)sulfanyl]-6-methylpyrimidin-4-ol analogs require inert-atmosphere storage and exhibit batch-to-batch variability due to thioether oxidation .

Chemical Stability Synthetic Tractability Compound Management

Absence of PAINS or Frequent-Hitter Structural Alerts: A Clean Profile Versus 2-Sulfanylpyrimidine Congeners

Computational filtering against the PAINS (Pan-Assay Interference Compounds) rule set reveals that 5-Pyrimidineacetamide, 6-amino-2-(4-methoxybenzyl)-4-methyl- contains zero alert substructures, in contrast to 2-sulfanylpyrimidine analogs that frequently trigger thiol-reactive or redox-cycling alerts [1]. The absence of a thioether, quinone, or catechol motif means the compound is unlikely to generate false-positive assay signals through non-specific protein reactivity, a documented liability of certain pyrimidine-based screening hits [2].

Compound Quality PAINS Filtering Assay Artifact Avoidance

ADME-Relevant Physicochemical Profile: Optimal LogP and Topological Polar Surface Area for CNS Exclusion

The compound's computed XLogP3 of 1.0 and topological polar surface area (TPSA) of 110 Ų place it squarely outside the desired range for CNS penetration, making it preferable for peripheral oncology targets where CNS-mediated side effects are unwanted [1]. In comparison, 2-(4-methoxybenzyl)-4,6-dimethylpyrimidine (no acetamide) exhibits a higher LogP of approximately 2.5 and a lower TPSA of ~65 Ų, which would increase the likelihood of CNS exposure . For PRMT programs targeting non-CNS tumors, the target compound's physicochemical profile reduces the risk of dose-limiting neurotoxicity.

ADME Physicochemical Properties CNS Penetration

Procurement-Guiding Application Scenarios for 5-Pyrimidineacetamide, 6-amino-2-(4-methoxybenzyl)-4-methyl-


PRMT6-Focused Epigenetic Probe Development

The 48 nM IC50 against PRMT6, combined with a balanced dual PRMT4/PRMT6 profile, makes this compound an immediately actionable starting point for developing chemical probes to dissect PRMT6 biology in DNA repair and gene regulation [1]. Procurement of this exact scaffold is warranted when a project requires a low-molecular-weight (286 Da) inhibitor with a clean PAINS profile, avoiding the need for extensive counter-screening that heavier or reactive analogs necessitate.

Lead Optimization with Pre-Calibrated Ligand Efficiency

Medicinal chemistry teams pursuing fragment-to-lead or structure-based drug design for PRMTs can leverage the compound's favorable ligand efficiency (0.37) and its defined SAR with the 4-trifluoroethoxybenzyl comparator (2.4-fold potency difference) to rationally guide substitution at the benzyl position [1][2]. The C5 acetamide offers a stable hydrogen-bond anchor point, reducing synthetic complexity and improving batch-to-batch reproducibility during iterative optimization cycles.

Peripheral Oncology Target Validation with Reduced CNS Liability

For in vivo efficacy studies in non-CNS tumor models, the compound's XLogP3 of 1.0 and TPSA of 110 Ų predict minimal brain penetration, a critical advantage over more lipophilic pyrimidine analogs [1]. Researchers can deploy this tool compound in xenograft or syngeneic mouse models without confounding neurobehavioral side effects, thereby isolating tumor-intrinsic pharmacology from central nervous system toxicities.

Dual PRMT4/PRMT6 Inhibition in Cancer Cell Line Profiling

The near-equivalent potency against PRMT4 (53 nM) and PRMT6 (48 nM) supports its use as a dual-target probe in cell-based assays interrogating the coordinated roles of these methyltransferases in transcriptional regulation and splicing [1]. Procurement as a single compound provides a cost-efficient alternative to purchasing and validating two separate selective inhibitors, streamlining multi-target phenotypic screening campaigns.

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